3-Methyl-1H-indole-2-thiol
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Overview
Description
3-Methyl-1H-indole-2-thiol is a sulfur-containing heterocyclic compound derived from indole. Indole derivatives are known for their significant biological and pharmacological activities. The presence of a thiol group in the 2-position of the indole ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Industrial Production Methods: Industrial production of 3-Methyl-1H-indole-2-thiol may involve large-scale Fischer indole synthesis followed by thiolation. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents used in the process are chosen to minimize environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1H-indole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
3-Methyl-1H-indole-2-thiol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methyl-1H-indole-2-thiol involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that contain thiol groups or are sensitive to sulfur-containing compounds.
Pathways Involved: The compound can modulate redox reactions, enzyme activity, and signal transduction pathways, leading to its biological effects.
Comparison with Similar Compounds
3-Methylindole: Lacks the thiol group, resulting in different chemical and biological properties.
2-Methyl-1H-indole-3-thiol: The position of the thiol group is different, affecting its reactivity and applications.
Indole-2-thiol: Lacks the methyl group, leading to variations in its chemical behavior
Uniqueness: 3-Methyl-1H-indole-2-thiol is unique due to the presence of both a methyl and a thiol group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61238-33-3 |
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Molecular Formula |
C9H9NS |
Molecular Weight |
163.24 g/mol |
IUPAC Name |
3-methyl-1H-indole-2-thiol |
InChI |
InChI=1S/C9H9NS/c1-6-7-4-2-3-5-8(7)10-9(6)11/h2-5,10-11H,1H3 |
InChI Key |
XOYIEISLCXIHPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)S |
Origin of Product |
United States |
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